GLP-1 antagonist
Description
Overview of the Endogenous Glucagon-Like Peptide-1 System
The endogenous Glucagon-Like Peptide-1 (GLP-1) system plays a pivotal role in glucose homeostasis and metabolic regulation. GLP-1 is a peptide hormone produced and secreted by intestinal enteroendocrine L-cells and certain neurons in the brainstem in response to food intake. nih.gov The primary active forms are GLP-1 (7-36) amide and GLP-1 (7-37). nih.gov
As an incretin (B1656795) hormone, GLP-1 potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells. nih.govjci.org This means it enhances insulin release only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia. bioscientifica.com Beyond its effects on insulin, GLP-1 exerts several other important physiological actions:
Inhibition of Glucagon (B607659) Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which helps to lower hepatic glucose production. jci.orgnih.gov
Delayed Gastric Emptying: It slows the rate at which food moves from the stomach to the small intestine, which contributes to a more gradual rise in postprandial blood glucose levels. jci.orgdiabetesjournals.org
Promotion of Satiety: GLP-1 acts on the central nervous system to increase feelings of fullness and reduce appetite, thereby influencing food intake. nih.govnih.gov
The actions of GLP-1 are mediated through the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on various cells, including pancreatic β-cells and neurons in the brain. bioscientifica.com The endogenous GLP-1 has a very short half-life of approximately two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLULHOYZNWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Basis of Glp 1 Receptor Antagonism
GLP-1 Receptor Architecture and Ligand-Binding Domains
The GLP-1R is a member of the Class B (or secretin) family of G protein-coupled receptors (GPCRs). plos.orgmdpi.com This family is characterized by a distinctive architecture comprising two primary domains: a large N-terminal extracellular domain (ECD) of about 120-160 residues and a seven-transmembrane (7TM) helical domain, which is embedded in the cell membrane. plos.orgmdpi.comnih.gov The ECD features a three-layered α-β-β-α fold, stabilized by three conserved disulfide bonds. mdpi.com The 7TM core is connected by three intracellular and three extracellular loops. mdpi.comnih.gov
The established mechanism for agonist binding, known as the "two-domain model," involves the C-terminal portion of the peptide ligand first binding to the ECD. mdpi.comnih.gov This initial interaction acts as an "affinity trap," positioning the N-terminal region of the agonist to interact with the transmembrane domain and extracellular loops, leading to receptor activation. nih.govoup.com In contrast, GLP-1 antagonists, which are often N-terminally truncated versions of agonist peptides, bind to the receptor but fail to elicit activation. plos.orgnih.govresearchgate.net
The N-terminal extracellular domain is the principal binding site for GLP-1 receptor antagonists. plos.orgnih.gov Peptide antagonists, such as exendin-4[9-39], are generated by removing the N-terminal amino acids that are critical for receptor activation. plos.org These truncated peptides retain the ability to bind with high affinity to the ECD, but cannot properly engage the transmembrane domain to initiate a conformational change for activation. plos.orgnih.govportlandpress.com
Crystal structures have revealed that the binding of both agonists and antagonists to the ECD involves interactions between conserved side chains. plos.org For peptide ligands, a common FxxWL motif is crucial for this interaction. plos.org Studies using hydrogen/deuterium exchange (HDX) have shown that the binding of the antagonist exendin-4[9-39] to the isolated N-terminal extracellular domain (nGLP-1R) stabilizes the hydrogen bonding networks in the N-terminal helix of the ligand (specifically from Val19 to Lys27). plos.orgnih.gov This demonstrates a direct and stable interaction between the antagonist and the receptor's extracellular domain. plos.org
While the primary interaction site for peptide antagonists like exendin-4[9-39] is the extracellular domain, some evidence suggests a degree of involvement from the transmembrane domain in binding. nih.govnih.gov It has been proposed that truncated antagonist analogs may interact solely with the receptor's N-terminus. nih.govoup.comnih.gov However, mutagenesis studies have identified several residues within the transmembrane helices that, when altered, affect the binding affinity of both agonists and antagonists.
Downstream Signaling Pathway Modulation by GLP-1 Receptor Antagonism
Activation of the GLP-1R by an agonist typically leads to the coupling of Gαs proteins. oup.com This initiates a downstream signaling cascade involving the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). frontiersin.orgnih.gov The rise in cAMP activates protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC), leading to a variety of cellular responses. frontiersin.orgnih.gov
GLP-1 receptor antagonism fundamentally involves the blockade of these signaling pathways. By occupying the ligand-binding site without inducing the requisite activating conformational change, a GLP-1 antagonist prevents the binding of endogenous agonists like GLP-1. plos.orgnih.gov Consequently, the antagonist does not stimulate Gαs protein coupling and subsequent cAMP production. plos.orgnih.gov The downstream effects mediated by PKA and EPAC are therefore inhibited. The primary role of a this compound is to competitively inhibit agonist-induced signaling, thereby preventing the physiological actions normally mediated by the GLP-1R.
Inhibition of Canonical Gαs-cAMP Signaling Pathways
The primary and most well-characterized signaling pathway activated by GLP-1R is the Gαs-adenylyl cyclase-cAMP pathway. nih.govmdpi.comnih.gov Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gαs protein, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. nih.govnih.gov This increase in intracellular cAMP is a critical step for many of GLP-1's metabolic effects, including the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govfrontiersin.org
GLP-1 receptor antagonists effectively block this canonical pathway. For instance, the well-characterized peptide antagonist, exendin(9-39), competitively inhibits GLP-1-induced cAMP production. oup.comresearchgate.net Studies have shown that exendin(9-39) can dose-dependently reduce the accumulation of cAMP in response to GLP-1. researchgate.net Some research has even suggested that exendin(9-39) may act as an inverse agonist, meaning it can reduce the basal, or constitutive, activity of the GLP-1R, leading to a decrease in intracellular cAMP levels even in the absence of an agonist. oup.com This effect has been observed to inhibit the secretory response of pancreatic β-cells to glucose. oup.com
Similarly, the small-molecule antagonist T-0632 has been shown to block GLP-1-induced cAMP production. nih.gov This non-peptide compound binds to the human GLP-1R and prevents the downstream signaling cascade initiated by GLP-1. nih.gov The inhibition of the Gαs-cAMP pathway by these antagonists has been instrumental in demonstrating the role of GLP-1 in various physiological processes, including the regulation of fasting glucose levels. nih.gov
Impact on Gαq-Dependent Signaling Cascades
While the Gαs-cAMP pathway is the predominant signaling route for the GLP-1R, there is evidence to suggest that the receptor can also couple to other G proteins, including those of the Gαq family. mdpi.comnih.gov Activation of the Gαq pathway typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.
Effects on Receptor Internalization and Trafficking
Upon activation by an agonist, the GLP-1R undergoes a process of internalization, or endocytosis, where the receptor is removed from the cell surface and transported into the cell's interior. nih.govnih.gov This process is crucial for signal desensitization, resensitization, and potentially for initiating signaling from intracellular compartments. nih.govnih.gov Receptor internalization can be mediated by various cellular mechanisms, including those that are dependent on β-arrestin recruitment. nih.gov
GLP-1 receptor antagonists, by preventing receptor activation, can modulate this internalization process. Since internalization is an agonist-driven event, the presence of a competitive antagonist that blocks agonist binding will consequently inhibit receptor endocytosis. nih.gov By keeping the receptor in an inactive state on the cell surface, antagonists prevent the conformational changes necessary to trigger the internalization machinery. This has been a useful property in studying the dynamics of GLP-1R trafficking and the consequences of its subcellular localization. researchgate.netpnas.org
Preclinical Physiological Investigations of Glp 1 Receptor Antagonism
Metabolic Homeostasis Regulation through GLP-1 Receptor Antagonism
Investigations into GLP-1 receptor antagonism have revealed its influence on fundamental aspects of metabolic regulation, including glucose handling, hormonal secretion, and lipid metabolism.
GLP-1 is known to suppress glucagon (B607659) secretion, a role that is critical for maintaining glycemic control, particularly in the postprandial state. Preclinical research indicates that GLP-1 receptor activation contributes to the inhibition of glucagon secretion, potentially through indirect mechanisms involving somatostatin (B550006) nih.govfrontiersin.org. While direct studies detailing the effect of GLP-1 receptor antagonism on glucagon secretion are less prominent in the reviewed literature, the known glucagonostatic effect of GLP-1 implies that antagonism would likely lead to increased glucagon levels or a blunted suppression of glucagon release.
GLP-1 receptor signaling has been implicated in the regulation of pancreatic beta-cell mass and function. Preclinical studies using GLP-1 receptor agonists have suggested that activation of this pathway can lead to reduced beta-cell apoptosis and an increase in beta-cell mass glucagon.come-dmj.orgeuropa.eu. While specific data on the effects of GLP-1 receptor antagonists on beta-cell mass are not extensively detailed in the provided snippets, the use of antagonists like exendin-(9-39) in studies investigating beta-cell regeneration indicates their role in probing the GLP-1 system's influence on these cells glucagon.comthno.org. Exendin-(9-39) has been used in studies to block GLP-1 receptor signaling, thereby helping to delineate the specific contributions of this pathway to beta-cell processes glucagon.com.
The GLP-1 system plays a role in regulating intestinal lipid metabolism. Preclinical studies have demonstrated that GLP-1 receptor activation can weaken intestinal fat absorption and reduce chylomicron production and secretion e-dmj.orgmdpi.comnih.govglucagon.com. Conversely, GLP-1 receptor blockade with antagonists like exendin-(9-39) has been shown to increase levels of triglyceride-rich apolipoprotein B-48 (TRL-ApoB-48), a marker of intestinally-derived chylomicron secretion, in animal models mdpi.comglucagon.com. This suggests that antagonizing the GLP-1 receptor can disrupt the normal regulation of postprandial lipid handling, leading to increased chylomicron levels.
Neurobiological Roles of GLP-1 Receptor Antagonism in Animal Models
GLP-1 receptors are also expressed in the central nervous system (CNS), where they influence various functions, including appetite and metabolic regulation.
In the CNS, GLP-1 receptor signaling is involved in regulating satiation and food intake. Studies have shown that GLP-1 receptors are expressed in key hypothalamic regions involved in metabolic control, such as the dorsomedial hypothalamus (DMH) e-dmj.org. While direct studies using GLP-1 receptor antagonists in CNS metabolic regulation are limited in the provided snippets, the neuroprotective effects of GLP-1 receptor agonists have been observed in rodent models of neurological conditions, suggesting a broader role for GLP-1 signaling in the nervous system pnas.org. For instance, exendin-4, a GLP-1 receptor agonist, has been shown to confer protection to neurons and reduce brain damage in stroke and Parkinson's disease models pnas.org. The ability of antagonists to block these effects would further confirm the involvement of the GLP-1 receptor in these neurobiological processes.
Neurobehavioral Studies, e.g., Alcohol Intake Regulation in Rodents
Preclinical research has extensively explored the influence of GLP-1 signaling on alcohol consumption and reward-seeking behaviors in animal models. Studies employing GLP-1 receptor antagonists have been instrumental in elucidating the role of endogenous GLP-1 in modulating alcohol intake.
Evidence suggests that blockade of GLP-1 receptors (GLP-1R) leads to an increase in voluntary alcohol intake in rodents plos.orgfrontiersin.orgresearchgate.net. For instance, peripheral administration of the GLP-1R antagonist Exendin 9-39 (EX9) in rats demonstrated a tendency for increased ethanol (B145695) consumption within the first hour, which became statistically significant at the 24-hour mark plos.org. This observation supports the hypothesis that endogenous GLP-1 normally exerts an inhibitory effect on alcohol consumption, and its blockade disinhibits this behavior researchgate.netoup.com. Furthermore, GLP-1 receptor antagonists have been shown to increase alcohol-related behaviors, underscoring the involvement of the GLP-1 system in reward processing researchgate.netresearchgate.net.
Conversely, GLP-1 receptor agonists have consistently shown a reduction in alcohol intake, preference, and reward in various animal models plos.orgoup.comnih.govcambridge.orgnih.govjci.orgresearchgate.net. For example, Exendin-4 (Ex4), a GLP-1R agonist, significantly reduced alcohol intake in rats that had been exposed to alcohol for an extended period researchgate.net. This agonist-induced reduction in intake was observed across different models, including intermittent-access two-bottle choice drinking paradigms and operant self-administration tests nih.govresearchgate.net.
Table 1: Effect of GLP-1 Receptor Modulation on Ethanol Intake in Rodents
| Treatment Group | Effect on Ethanol Intake | Effect on Ethanol Preference | Reference |
| GLP-1R Antagonist (EX9) | Increased (significant at 24h) | Not specified | plos.org |
| GLP-1R Antagonist (EX9) | Increased | Not specified | frontiersin.org |
| GLP-1R Antagonist (general) | Increased | Increased reward behaviors | researchgate.netresearchgate.net |
| GLP-1R Agonist (Exendin-4) | Decreased | Abolished preference | nih.gov |
| GLP-1R Agonist (Exendin-4) | Decreased (dose-dependent) | Decreased | researchgate.net |
| GLP-1R Agonist (Semaglutide) | Decreased | Not specified | oup.com |
| GLP-1R Agonist (Liraglutide) | Decreased | Not specified | oup.com |
Interplay of GLP-1 Receptor Antagonism with Other Endocrine Systems
The GLP-1 system does not operate in isolation; it interacts with other hormonal pathways, influencing metabolic and physiological outcomes. Understanding these cross-talks is crucial for a comprehensive view of GLP-1 receptor antagonism.
Interaction with Glucagon Receptor Signaling Pathways
Glucagon and GLP-1 are both derived from the proglucagon gene and play opposing roles in glucose homeostasis, with glucagon generally increasing blood glucose and GLP-1 decreasing it. Interactions between their respective receptor signaling pathways have been identified.
Antagonism of the glucagon receptor (GCGR) has been observed to increase circulating levels of GLP-1, suggesting a compensatory mechanism or a direct interaction where blocking glucagon signaling leads to an upregulation of GLP-1 production glucagon.comphysiology.org. In preclinical models, GCGR antagonism, when combined with GLP-1 receptor agonism, has shown beneficial effects, such as stimulating cell regeneration nih.govdiabetesjournals.org. Furthermore, GLP-1 receptor signaling is essential for the full glucose-lowering efficacy of GCGR antagonists physiology.org.
GLP-1 itself plays a significant role in regulating glucagon secretion. GLP-1 receptors are expressed on pancreatic α-cells, where GLP-1 can suppress glucagon secretion in a glucose-dependent manner diabetesjournals.orgspringermedizin.debiorxiv.org. This inhibition can occur directly or indirectly, for instance, by stimulating somatostatin release from δ-cells, which then acts on α-cells to reduce glucagon secretion springermedizin.denih.gov. Studies using isolated mouse islets have demonstrated that GLP-1 (both GLP-1(7-36) and GLP-1(9-36)) can inhibit glucagon secretion at picomolar concentrations biorxiv.org.
Table 2: GLP-1's Effect on Glucagon Secretion in Mouse Pancreatic Islets
| Treatment | Glucose Concentration (mmol/L) | Glucagon Secretion (% change) | Somatostatin Secretion (% change) | Reference |
| GLP-1 (7-36) | 6.0 | -27.0% | +286.8% | springermedizin.de |
| GLP-1 (7-36) | 1.5 | -37.1% | +158.7% | springermedizin.de |
| GLP-1 (7-36) | 0.5 | -23.6% | +118.8% | springermedizin.de |
| GLP-1 (7-36) | 1 | Concentration-dependent inhibition (maximal at 1-10 pM) | Not specified | biorxiv.org |
| GLP-1 (9-36) | 1 | Concentration-dependent inhibition (maximal at 1-10 pM) | Not specified | biorxiv.org |
Cross-talk with Other Incretin (B1656795) Systems in Animal Models
The incretin system involves multiple hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which act through their respective receptors (GLP-1R and GIPR). These systems exhibit cross-talk that influences metabolic regulation.
Studies in rodents suggest a potential loop where GIP secretion can enhance GLP-1 release, although this interaction has not been consistently observed in humans nih.gov. Preclinical models have shown that combined GIPR antagonism and GLP-1R agonism can yield anti-obesity effects nih.gov. Furthermore, cross-talk between GLP-1R and GIPR can affect receptor trafficking and signaling; for example, the presence of GIPR can impair GLP-1-mediated GLP-1R internalization, which is crucial for receptor function researchgate.net.
The relevance of GLP-1 receptors for insulin-independent glucose disposal is distinct from that of GIP receptors. In GLP-1 receptor knockout mice, insulin-independent glucose disposal (measured as SG) was reduced by approximately 43% compared to wild-type mice, whereas GIP receptor knockout mice showed no significant difference from wild-type mice frontiersin.org. This dissociation highlights a specific role for GLP-1R in this metabolic process.
Moreover, both GLP-1 and GIP signaling pathways have been implicated in neuroprotection. Dual GLP-1/GIP receptor agonists have demonstrated superior protective effects on synapses in animal models of Alzheimer's and Parkinson's diseases compared to agents acting on a single receptor frontiersin.org.
Table 3: Role of GLP-1 Receptor in Insulin-Independent Glucose Disposal
| Receptor Genotype | Insulin-Independent Glucose Disposal (SG, % change) | Reference |
| Wild-type (WT) | Baseline | frontiersin.org |
| GLP-1R Knockout | Reduced by ~43% compared to WT | frontiersin.org |
| GIPR Knockout | No difference compared to WT | frontiersin.org |
Compound List:
Glucagon-like peptide-1 (GLP-1)
Exendin-4 (Ex4)
Exendin 9-39 (EX9)
Liraglutide
Semaglutide
Dulaglutide
Sitagliptin
Glucose-dependent insulinotropic polypeptide (GIP)
Glucagon receptor (GCGR)
Glucagon-like peptide-1 receptor (GLP-1R)
GIP receptor (GIPR)
Peptide YY (PYY)
Somatostatin
Tirzepatide
Preclinical Models and Methodologies for Glp 1 Antagonist Research
In Vitro Experimental Systems for GLP-1 Receptor Antagonism Studies
In vitro systems are foundational for dissecting the molecular mechanisms of GLP-1 receptor antagonism, allowing for controlled assessment of compound interactions with the receptor.
Cell-Based Reporter Assays for Functional Antagonism
Cell-based reporter assays are widely utilized to quantify the functional activity of compounds targeting the GLP-1 receptor (GLP-1R) caymanchem.comcaymanchem.comflintbox.combpsbioscience.comindigobiosciences.comacrobiosystems.combpsbioscience.com. These assays typically involve engineered cell lines that stably express the GLP-1R and contain a reporter gene, such as luciferase, linked to a promoter responsive to GLP-1R signaling caymanchem.comcaymanchem.comindigobiosciences.comacrobiosystems.com. Upon activation by GLP-1 or its agonists, the GLP-1R signals through a Gαs pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) caymanchem.comcaymanchem.comindigobiosciences.com. This cAMP activates the transcription factor CREB, which in turn drives the expression of the reporter gene caymanchem.comcaymanchem.comindigobiosciences.com. By measuring the luminescence produced by the reporter gene, researchers can quantify the extent to which a test compound either activates (agonist) or inhibits (antagonist) GLP-1R signaling caymanchem.comcaymanchem.comindigobiosciences.comacrobiosystems.com. For antagonist studies, cells are typically co-treated with a known GLP-1R agonist and varying concentrations of the test compound, with a reduction in reporter gene activity indicating antagonism caymanchem.combpsbioscience.combpsbioscience.com. For example, Exendin (9-39) has been used as a validated GLP-1R antagonist in such assays bpsbioscience.combpsbioscience.com.
Primary Cell Cultures (e.g., Pancreatic Islets, Enteroendocrine L-cells)
Primary cell cultures provide a more physiologically relevant context for studying GLP-1R antagonism. Pancreatic islets, which contain GLP-1R-expressing beta cells, are crucial for assessing the impact of antagonists on insulin (B600854) secretion mdpi.comdiabetesjournals.orgfrontiersin.org. Studies using isolated mouse islets have shown that GLP-1 receptor antagonists can inhibit GLP-1-mediated insulin secretion mdpi.comdiabetesjournals.org. Enteroendocrine L-cells, the primary source of GLP-1 secretion, are also utilized to understand the regulation of GLP-1 release and its downstream effects diabetesjournals.orgnih.govfrontiersin.orgmdpi.com. Research on L-cells has investigated how various nutrients and signaling molecules influence GLP-1 secretion, providing insights into the broader incretin (B1656795) system that antagonists might modulate diabetesjournals.orgnih.govfrontiersin.orgmdpi.com. For instance, GLP-1R antagonists have been used to dissect the role of GLP-1 secretion in postprandial responses nih.gov.
Receptor Mutagenesis and Chimeric Receptor Constructs for Structure-Function Analysis
Investigating the structure-function relationship of the GLP-1R is essential for understanding how antagonists bind and exert their effects. Receptor mutagenesis, which involves altering specific amino acid residues within the GLP-1R, and the creation of chimeric receptors (combining parts of different receptors) are key methodologies nih.govnih.govbioscientifica.com. These techniques help identify critical regions or residues involved in ligand binding and signal transduction. For example, studies using chimeric human/rat GLP-1R constructs have pinpointed specific amino acids in the extracellular amino-terminal domain that determine the species selectivity of non-peptide binding, suggesting this domain is crucial for small molecule antagonist interaction nih.gov. Similarly, analyzing chimeric GIP/GLP-1 receptors has revealed that different domains contribute to ligand selectivity, with the GLP-1R N-terminal extracellular domain playing a role in glucagon (B607659)/GLP-1 selectivity nih.govbioscientifica.com. Such studies provide a molecular basis for designing and understanding GLP-1R antagonists.
In Vivo Animal Models for Investigating GLP-1 Receptor Antagonism
In vivo models are indispensable for evaluating the physiological consequences of GLP-1 receptor antagonism in a whole-organism context, assessing effects on metabolic parameters, and confirming in vitro findings.
Rodent Models (e.g., Wild-type, Knockout, Diet-Induced Obesity)
Rodent models, particularly mice and rats, are extensively used due to their genetic tractability and well-characterized physiology.
Wild-type Models: In wild-type rodents, GLP-1 receptor antagonists are administered to assess their effects on glucose homeostasis, insulin secretion, and other metabolic parameters under normal physiological conditions mdpi.comphysiology.orgnih.gov. For instance, studies have shown that blocking the GLP-1 receptor with exendin-(9-39) can diminish the beneficial antihyperglycemic effects of glucagon receptor antagonists in wild-type mice, highlighting the interplay between these signaling pathways physiology.orgnih.gov.
Knockout Models: GLP-1 receptor knockout (GLP-1R KO) mice are critical for definitively establishing the role of GLP-1R signaling physiology.orgfrontiersin.orgplos.orgnih.govpnas.orgjci.org. In these models, the absence of the GLP-1R renders the animals unresponsive to GLP-1 receptor agonists and can reveal compensatory mechanisms or the necessity of GLP-1R for certain physiological processes. For example, GLP-1R KO mice fail to exhibit weight loss in response to GLP-1 receptor agonists, demonstrating the receptor's essential role in this effect frontiersin.orgplos.org. Furthermore, studies using GLP-1R KO mice have shown that the efficacy of glucagon receptor antagonists is abrogated in the absence of functional GLP-1 receptors, underscoring the dependence of certain metabolic benefits on GLP-1R signaling physiology.orgnih.gov.
Diet-Induced Obesity (DIO) Models: DIO models, typically established in rodents fed a high-fat diet, mimic key aspects of human obesity and metabolic dysfunction, making them valuable for testing GLP-1 receptor antagonists in a disease context plos.orgplos.orgaragen.combioscientifica.comnih.govdrugtargetreview.comgubra.dk. These models allow researchers to investigate how GLP-1R antagonists affect body weight, adiposity, insulin resistance, and glucose tolerance in obese states. For example, studies have used DIO mice to demonstrate that GLP-1 receptor agonists can reduce body weight and improve glycemic control plos.orgplos.orgaragen.com. Conversely, antagonists would be expected to block these effects or potentially exacerbate obesity, though direct studies on antagonists in DIO models are less common in the retrieved literature compared to agonists. However, the general principle of using DIO models to study GLP-1R pharmacology is well-established plos.orgplos.orgaragen.combioscientifica.comnih.govdrugtargetreview.comgubra.dk.
Non-Rodent Preclinical Models
Non-rodent preclinical models, such as non-human primates, offer advantages in translational relevance due to greater physiological and anatomical similarities to humans. Studies in obese diabetic nonhuman primates have been used to assess the metabolic effects of GLP-1 receptor agonists and dual agonists gubra.dkoup.com. While specific studies focusing on GLP-1 receptor antagonists in non-rodent models were not explicitly detailed in the provided search results, the use of these models for GLP-1R agonist research establishes their utility for investigating the GLP-1 axis in a primate context gubra.dkoup.comresearchgate.net. For instance, research has shown that GLP-1 receptor agonists can reduce food intake and body weight in nonhuman primates, similar to their effects in rodents gubra.dkoup.comnih.gov.
Discovery and Preclinical Development of Glp 1 Receptor Antagonists
Historical Overview of GLP-1 Antagonist Discovery
The history of GLP-1 receptor antagonists is intrinsically linked to the exploration of GLP-1 agonists. As researchers sought to understand and confirm the mechanisms of action of GLP-1, they required tools to block its receptor. This need led to the discovery and application of the first generation of GLP-1 antagonists.
The most prominent of these early antagonists is Exendin(9-39) . This compound was identified not through a de novo discovery program but as a truncated form of Exendin-4, a potent GLP-1 receptor agonist originally isolated from the venom of the Gila monster (Heloderma suspectum). nih.govnih.gov Scientists discovered that by removing the first eight amino acids from the N-terminus of Exendin-4, the resulting peptide, Exendin(9-39), could bind to the GLP-1 receptor without activating it, thereby acting as a competitive antagonist. nih.gov
The availability of Exendin(9-39) was a watershed moment for incretin (B1656795) research. It allowed scientists to conduct experiments that definitively established the physiological role of endogenous GLP-1. By administering Exendin(9-39) in human subjects, researchers could block the effects of naturally secreted GLP-1 in response to a meal. These studies demonstrated that GLP-1 is essential for normal glucose tolerance, as its blockade led to reduced insulin (B600854) secretion and increased glucagon (B607659) levels following nutrient intake. tandfonline.comdiabetesjournals.org For instance, infusions of Exendin(9-39) were shown to block the insulinotropic and glucagonostatic effects of exogenous GLP-1 administration in healthy volunteers, confirming its antagonistic properties in vivo. tandfonline.comdiabetesjournals.org These foundational studies solidified the importance of the GLP-1 pathway and justified the major therapeutic development efforts for GLP-1 agonists.
Beyond its role in diabetes physiology, Exendin(9-39) has been used as a pharmacological tool to investigate the wide-ranging effects of GLP-1 signaling in other areas, including satiety and cardiovascular function. nih.gov While the primary historical role of GLP-1 antagonists was as research probes, their ability to inhibit insulin secretion has opened a new avenue for their development as therapeutics for conditions of excessive insulin secretion, such as congenital hyperinsulinism (HI). nih.govstreetinsider.com
Rational Design and Synthesis Strategies for Peptide-GLP-1 Receptor Antagonists
The creation of peptide-based GLP-1 receptor antagonists is a prime example of rational drug design, building upon the known structures of agonist ligands. The primary strategy has been the modification of existing GLP-1 receptor agonists like GLP-1 and Exendin-4.
N-Terminal Truncation: The most successful and widely used strategy has been N-terminal truncation. Structure-activity relationship studies revealed that the N-terminal region of GLP-1 and its analogues is crucial for receptor activation, but not necessarily for binding. patsnap.com The N-terminal histidine residue, in particular, is considered essential for agonism. By removing this portion of the peptide (residues 1-8), as is the case in converting Exendin-4 to Exendin(9-39), the peptide retains its ability to bind to the receptor but loses its ability to induce the conformational change required for signal transduction. nih.gov This truncation effectively creates a competitive antagonist that occupies the receptor and blocks access by endogenous GLP-1 or other agonists.
Amino Acid Substitution: Further design strategies involve specific amino acid substitutions to refine the properties of these truncated peptides. Researchers have explored modifications to enhance binding affinity, stability, and pharmacokinetic properties. For example, based on the Exendin(9-39) backbone, novel long-acting antagonists like AR-GLP1R-01 have been developed through chemical modifications aimed at extending their plasma half-life, a limitation of the original Exendin(9-39) peptide. bohrium.com
Synthesis: The synthesis of these peptide antagonists is typically achieved through standard solid-phase peptide synthesis (SPPS). researchgate.net This well-established chemical method allows for the sequential addition of amino acids to build the desired peptide chain on a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled. researchgate.net This step-wise process allows for precise control over the peptide sequence. Once the full-length peptide is assembled, it is cleaved from the resin, and side-chain protecting groups are removed to yield the final, purified peptide antagonist. researchgate.net
Preclinical Development of Biological GLP-1 Receptor Antagonists (e.g., Antibodies)
While peptide antagonists have been invaluable, their relatively short half-life can be a limitation for therapeutic use. This has driven the development of biological GLP-1 receptor antagonists, primarily monoclonal antibodies, which offer the potential for significantly longer duration of action. diabetesjournals.orgnih.gov
The preclinical development of these antibodies involves several key stages:
Library Screening and Discovery: The process often begins with screening large, synthetic antibody libraries. Phage display is a common technique used to identify antibody fragments that bind with high affinity to the GLP-1 receptor. cam.ac.uk For instance, researchers have created GPCR-focused libraries where peptide sequences from known GPCR ligands are incorporated into the antibody's complementarity-determining regions (CDRs) to increase the probability of finding functional antibodies. nih.gov The initial discovery of the antagonist antibody TB-001-003 was achieved by panning such a library on cells overexpressing the GLP-1 receptor. diabetesjournals.org
Optimization and Engineering: Once an initial hit is identified, it undergoes an optimization process to improve its properties. This can involve creating a combinatorial variant antibody library based on the initial antibody's structure to select for variants with higher potency and better antagonist profiles. diabetesjournals.org Through this method, the antibody TB-222-023 was developed as an optimized version of TB-001-003, demonstrating more potent blocking of the GLP-1 receptor than the peptide antagonist avexitide (Exendin(9-39)). nih.govdiabetesjournals.org
In Vitro Characterization: Before animal testing, the antibody candidates are extensively characterized in vitro. This includes:
Binding Assays: To confirm high-affinity and specific binding to the GLP-1 receptor across different species (e.g., human, mouse, rat). cam.ac.uk
Functional Assays: To confirm antagonist activity. This is typically done by measuring the antibody's ability to block agonist-induced cellular responses, such as cyclic AMP (cAMP) production or insulin secretion in cell lines (e.g., INS-1 832/3 cells). cam.ac.uk The specificity is also tested against related receptors, like those for GIP, GLP-2, and glucagon, to ensure the antibody only targets the GLP-1 receptor. cam.ac.uk
Pharmacology Profiling: Determining whether the antibody is a neutral antagonist (simply blocks the receptor) or an inverse agonist (reduces basal receptor activity). For example, TB-222-023 was found to be a neutral antagonist at the G protein pathway but an inverse agonist for β-arrestin 2 recruitment. diabetesjournals.org
This rigorous preclinical development process ensures that only the most promising and well-characterized biological antagonists move forward into in vivo efficacy studies.
Preclinical Efficacy Assessment of Novel GLP-1 Receptor Antagonists
The preclinical efficacy of new GLP-1 receptor antagonists is evaluated to establish proof-of-concept for their potential therapeutic applications, primarily for hyperinsulinemic conditions. This assessment involves a combination of in vitro, ex vivo, and in vivo models.
In Vitro and Ex Vivo Models: The initial efficacy of a novel antagonist is often tested using isolated pancreatic islets. For conditions like congenital hyperinsulinism (HI), islets from mouse models (e.g., Sur1-/- mice, which mimic the most common form of HI) or even from human infants with HI are used. nih.govdiabetesjournals.org In these systems, researchers can measure the antagonist's ability to directly suppress the excessive insulin secretion that characterizes the disease. For example, the antibody antagonist TB-222-023 was shown to effectively decrease insulin secretion in isolated islets from both Sur1-/- mice and an infant with HI. nih.govnih.govdiabetesjournals.org
In Vivo Animal Models: Animal models are crucial for assessing the systemic effects of the antagonist. The most relevant models for hyperinsulinism are genetic mouse models that replicate the human disease.
Sur1-/- Mouse Model: This knockout mouse model lacks the SUR1 subunit of the KATP channel in pancreatic beta-cells, leading to unregulated insulin secretion and hypoglycemia, closely mirroring a severe form of congenital hyperinsulinism in humans. nih.govdiabetesjournals.org
In these animal models, preclinical efficacy studies for a novel this compound typically involve the following assessments:
Glucose and Insulin Levels: The primary endpoint is the antagonist's ability to correct hypoglycemia. Animals are treated with the antagonist, and blood glucose levels are monitored over time. A successful antagonist will raise fasting plasma glucose levels and reduce the insulin-to-glucose ratio. nih.govdiabetesjournals.org
Glucose Tolerance Tests: Oral and intraperitoneal glucose tolerance tests (OGTT and IPGTT) are performed to ensure the antagonist does not cause glucose intolerance or diabetes. In these tests, the antagonist should block the action of endogenous GLP-1, leading to a modest and expected rise in glucose excursion compared to controls, but without inducing a diabetic state. cam.ac.uk
Pharmacokinetics and Pharmacodynamics: Studies are conducted to determine the half-life and duration of action of the antagonist in vivo. For example, a key goal in developing novel antagonists is to achieve a longer half-life than Exendin(9-39). The efficacy of a long-acting antagonist like AR-GLP1R-01 was demonstrated by its ability to maintain elevated glucose levels overnight, an effect not seen with the shorter-acting Exendin(9-39). bohrium.com
The table below summarizes key findings from the preclinical efficacy assessment of a novel antibody antagonist compared to a peptide antagonist.
| Compound | Type | Key Preclinical Model | Primary Efficacy Finding | Reference |
|---|---|---|---|---|
| Exendin(9-39) (avexitide) | Peptide Antagonist | Sur1-/- Mice | Suppresses insulin secretion and corrects fasting hypoglycemia. | nih.gov |
| TB-222-023 | Monoclonal Antibody | Sur1-/- Mice & Human HI Islets | Showed remarkable amelioration of hypoglycemia in vivo and significant reduction of insulin secretion in isolated islets. More potent than Exendin(9-39). | nih.govdiabetesjournals.org |
| Glp1R0017 | Monoclonal Antibody | Wild-Type Mice | Blocked endogenous GLP-1 action in OGTT and reversed the glucose-lowering effect of an agonist (liraglutide) in IPGTT. | cam.ac.uk |
Successful outcomes in these preclinical models, demonstrating both efficacy in correcting the target pathology and a favorable safety profile, are essential for advancing a novel GLP-1 receptor antagonist into clinical trials. streetinsider.com
Emerging Research Avenues and Future Directions in Glp 1 Receptor Antagonism
Elucidating Context-Dependent and Tissue-Specific Roles of GLP-1 Receptor Antagonism
A growing body of research highlights that the physiological effects of GLP-1 receptor signaling are not uniform across all tissues or under all conditions. Consequently, the impact of GLP-1 receptor antagonism is also being revealed as highly context-dependent and tissue-specific. This understanding is crucial for dissecting the intricate roles of endogenous GLP-1 and for the development of targeted therapeutic strategies.
The expression of GLP-1 receptors (GLP-1R) is widespread, found in pancreatic islets, the central and peripheral nervous systems, the gastrointestinal tract, heart, kidney, and lungs, among other tissues. nih.gov However, the density and functional coupling of these receptors can vary significantly, leading to diverse downstream effects upon ligand binding. The use of selective GLP-1 receptor antagonists in preclinical models is instrumental in unraveling these tissue-specific functions. For instance, pharmacological blockade of GLP-1R in specific brain regions can help delineate the central versus peripheral contributions of GLP-1 to appetite regulation and energy homeostasis. nih.gov
Furthermore, the physiological state of the organism can dictate the outcome of GLP-1 receptor antagonism. The effects of blocking GLP-1R on glucose metabolism, for example, may be more pronounced in a state of hyperglycemia compared to euglycemia. This context-dependency is a critical consideration in preclinical studies aiming to model human diseases. Understanding these nuances is paramount for predicting the therapeutic window and potential side effects of future antagonist-based therapies.
Advanced Pharmacological Tools for GLP-1 Receptor Antagonism Studies
The development of sophisticated pharmacological tools is accelerating research into GLP-1 receptor antagonism. These tools offer enhanced precision and versatility for both in vitro and in vivo investigations.
Fluorescent and Radiolabeled Antagonists: Novel fluorescent antagonists, such as LUXendin645 and LUXendin762, are enabling high-resolution visualization of GLP-1 receptors in living cells and tissues. nih.govceltarys.comceltarys.com These probes allow for detailed studies of receptor distribution, trafficking, and dynamics without stimulating receptor activation, a limitation of fluorescent agonists. nih.gov Similarly, radiolabeled antagonists are being developed for in vivo imaging techniques like positron emission tomography (PET). nih.govnih.govsnmjournals.org These tools hold promise for non-invasively assessing GLP-1R expression in various organs and tumors, which could have diagnostic and therapeutic implications. nih.govfrontiersin.org
Genetically Encoded Sensors: The development of genetically encoded sensors, such as GLPLight1, provides a powerful method to study the activation dynamics of the GLP-1 receptor with high spatiotemporal resolution. elifesciences.org These sensors, which are engineered proteins that change their fluorescence upon receptor conformational changes, can be used to screen for both agonists and antagonists and to investigate the kinetics of ligand-receptor interactions in real-time. elifesciences.org
Monoclonal Antibodies: Monoclonal antibodies that act as GLP-1 receptor antagonists represent another class of advanced pharmacological tools. nih.govdiabetesjournals.org These antibodies can offer high specificity and a long half-life, making them suitable for chronic in vivo studies to investigate the long-term consequences of GLP-1 receptor blockade. nih.gov
Development of Next-Generation GLP-1 Receptor Antagonists with Enhanced Selectivity
A key focus in the field is the development of next-generation GLP-1 receptor antagonists with improved pharmacological profiles, particularly enhanced selectivity. The goal is to create molecules that specifically target the GLP-1 receptor without interacting with other related receptors, such as the glucagon (B607659) (GCG) receptor or the glucose-dependent insulinotropic polypeptide (GIP) receptor, to minimize off-target effects.
Researchers are employing various strategies to achieve this, including peptide engineering and the development of small molecule antagonists. By modifying the amino acid sequence of existing peptide antagonists like exendin(9-39), it is possible to enhance their binding affinity and selectivity for the GLP-1 receptor. nih.gov
Furthermore, the development of monoclonal antibody antagonists offers a promising avenue for achieving high selectivity. diabetesjournals.orgnih.gov For example, the antagonist antibody Gipg013 has been shown to be highly specific for the GIP receptor, demonstrating the potential of this approach for developing selective antagonists for the GLP-1 receptor as well. nih.govresearchgate.net The detailed pharmacological characterization of these novel antagonists is crucial to ensure their utility as precise research tools and their potential as safe and effective therapeutics.
Investigation of GLP-1 Antagonism in Non-Metabolic Preclinical Disease Models
While the role of GLP-1 in metabolism is well-established, emerging evidence suggests its involvement in a range of non-metabolic physiological processes. Consequently, there is growing interest in investigating the effects of GLP-1 receptor antagonism in preclinical models of non-metabolic diseases.
Neuroinflammation and Neurodegenerative Diseases: GLP-1 receptor agonists have shown neuroprotective effects in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, partly by reducing neuroinflammation. nih.govfrontiersin.orgneurology.org The use of GLP-1 receptor antagonists in these models can help to elucidate the specific role of endogenous GLP-1 signaling in these protective pathways. nih.govexplorationpub.com For instance, studies are exploring how blocking GLP-1 receptors might impact microglial activation and the production of inflammatory cytokines in the brain. frontiersin.orgexplorationpub.com
Cardiovascular and Kidney Diseases: GLP-1 receptor agonists have demonstrated cardiovascular and renal benefits. nih.govyoutube.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgkidney.org Investigating the effects of GLP-1 receptor antagonists in preclinical models of heart failure, atherosclerosis, and diabetic kidney disease is crucial to understand the contribution of endogenous GLP-1 to cardioprotection and renal function. nih.govmdpi.comfrontiersin.orgnih.gov Such studies could reveal novel therapeutic targets within the GLP-1 signaling pathway for these conditions.
Methodological Advancements for Comprehensive Antagonist Characterization
The comprehensive characterization of novel GLP-1 receptor antagonists is essential to understand their pharmacological properties and predict their in vivo behavior. Recent methodological advancements are enabling a more thorough evaluation of these compounds.
High-Throughput Screening (HTS) and High-Content Screening (HCS): HTS assays are being developed to rapidly screen large libraries of compounds for their ability to antagonize the GLP-1 receptor. nih.govdigitellinc.comnih.govinnoprot.com HCS techniques, which combine automated microscopy with quantitative image analysis, allow for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's effects on receptor trafficking and signaling. nih.gov
Advanced Cell-Based Assays: Beyond traditional cAMP measurement assays, researchers are now employing a suite of advanced cell-based assays to characterize antagonist activity. youtube.comnih.gov These include assays to measure β-arrestin recruitment, which provides insights into potential for receptor desensitization and biased signaling. youtube.comnih.govnih.gov The use of these assays allows for a more nuanced understanding of how different antagonists modulate GLP-1 receptor function.
Pharmacokinetic and Immunogenicity Profiling: For the development of antagonist-based therapeutics, a thorough understanding of their pharmacokinetic (PK) and immunogenicity profiles is critical. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are used for the precise quantification of antagonists and their metabolites in biological samples. wuxiapptec.com Furthermore, sophisticated immunoassays are employed to assess the potential for anti-drug antibody formation, which can impact the efficacy and safety of biologic antagonists. wuxiapptec.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
